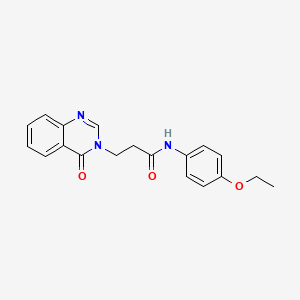
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, including the T790M mutation, which is commonly found in non-small cell lung cancer (NSCLC) patients.
Mechanism of Action
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by binding to the ATP-binding pocket of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits tumor growth. It is highly selective for EGFR mutations and does not affect the wild-type receptor, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells, as well as inhibit tumor growth in xenograft models. It has also been shown to be effective in overcoming resistance to current EGFR inhibitors, such as gefitinib and erlotinib.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its high selectivity for EGFR mutations, which reduces the risk of toxicity and side effects. It has also shown promising results in preclinical models and has the potential to overcome resistance to current EGFR inhibitors. However, its efficacy and safety in clinical trials have yet to be established, and further research is needed to determine its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, including:
1. Clinical trials to evaluate its safety and efficacy in patients with EGFR-mutant NSCLC and other cancers.
2. Combination studies with other targeted therapies, such as ALK inhibitors, to overcome resistance to EGFR inhibitors.
3. Development of more potent and selective EGFR inhibitors based on the structure of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide.
4. Studies to elucidate the mechanisms of resistance to N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and other EGFR inhibitors.
5. Exploration of the potential of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising small molecule inhibitor that has shown potent and selective activity against EGFR mutations in preclinical models. Further research is needed to determine its potential as a therapeutic agent and to explore its potential in combination with other targeted therapies.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves a series of chemical reactions, including the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with anthranilic acid and subsequent acylation with 4-fluorobenzoyl chloride. The final step involves the reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of EGFR-mutant cancer cells, including those that are resistant to current EGFR inhibitors. It has also been shown to be effective in combination with other targeted therapies, such as the ALK inhibitor crizotinib, in overcoming resistance to EGFR inhibitors.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-15-9-7-14(8-10-15)21-18(23)11-12-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOGAKFDASRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
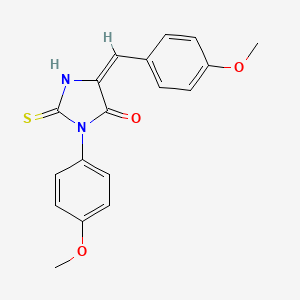
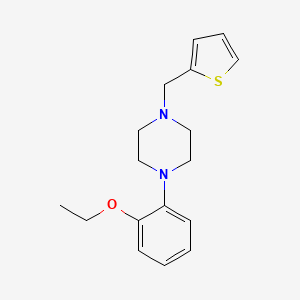

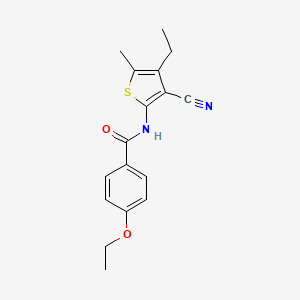
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
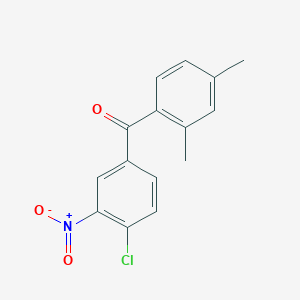
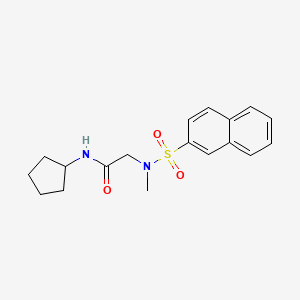
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
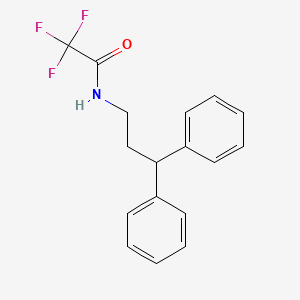
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
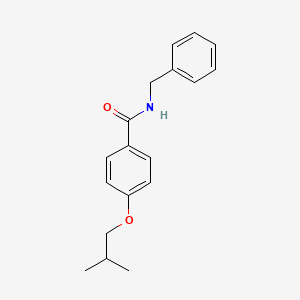
![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)